molecular formula C6H5Cl2NO B3032016 3,4-Dichloro-2-methoxypyridine CAS No. 934180-50-4

3,4-Dichloro-2-methoxypyridine

Cat. No. B3032016
CAS RN: 934180-50-4
M. Wt: 178.01
InChI Key: USDBEXKZBIATLW-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxypyridine is a chemical compound that is part of the pyridine family, characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridine ring. Although none of the provided papers directly discuss this compound, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related pyridine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves a series of steps including substitution, oxidation, nitration, and ammoniation. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution and nitration steps . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine highlights the importance of regioselectivity and functional group transformations in the synthesis of pyridine derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit . This type of analysis can provide detailed geometric parameters that are crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The synthesis of 2-methoxypyridine-3,4-dicarbonitriles, for example, involves nucleophilic substitution reactions that are facilitated by the presence of cyano groups . The chemical reactivity of this compound would similarly be affected by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and optical properties, are determined by their molecular structure. The absorption and fluorescence maxima of certain pyridine derivatives have been observed and studied using UV-vis absorption and fluorescence spectroscopy . The effects of solvents on the emission spectra of these compounds have also been investigated . These studies provide a foundation for predicting the properties of this compound, which would likely exhibit similar behavior in response to solvent interactions.

Scientific Research Applications

Precursors for Pyridyne Formation

Compounds similar to 3,4-Dichloro-2-methoxypyridine, such as 2-chloro-4-methoxypyridine, have been identified as efficient precursors for the formation of reactive pyridyne intermediates. These intermediates are valuable in synthetic chemistry for their ability to undergo rapid reactions with various trapping agents, showcasing their utility in constructing complex molecular architectures (Walters & Shay, 1995).

Lithiation and Substitution Reactions

Lithiation, a fundamental reaction in organic synthesis involving the introduction of lithium atoms into organic molecules, has been studied with compounds like 2-chloro- and 2-methoxypyridine. These studies reveal the intricacies of lithiation pathways and the importance of specific protons in the pyridine nucleus for successful reactions, indicating potential pathways for functionalizing compounds like this compound (Gros, Choppin, & Fort, 2003).

Catalytic Polymerizations

Research on the catalytic polymerizations of heterocycles, involving compounds such as m-methoxypyridine, suggests the potential of this compound in the synthesis of polyesters and amphiphilic block polymers. These polymers have a wide range of applications, from materials science to biomedical engineering (Liu & Jia, 2004).

Thermally Induced Rearrangements

The study of thermally induced rearrangements of 2-alkoxypyridines to N-alkylpyridones provides insights into the thermal stability and reactivity of pyridine derivatives. Such knowledge is crucial for understanding the behavior of this compound under various conditions, which is essential for its application in high-temperature chemical synthesis processes (Lister, Prager, Tsaconas, & Wilkinson, 2003).

Safety and Hazards

The safety information for 3,4-Dichloro-2-methoxypyridine indicates that it is a hazardous substance. It has a GHS06 pictogram and the signal word is "Danger" . The hazard statements include H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dichloro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDBEXKZBIATLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305221
Record name 3,4-Dichloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934180-50-4
Record name 3,4-Dichloro-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934180-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-chloro-2-methoxypyridine (200 mg, 1.27 mmol), dissolved in conc. hydrochloric acid (4 mL) was stirred at −5° C. while a solution of sodium nitrite (437 mg, 6.33 mmol) in water (2 mL) was added dropwise over 10 min. The mixture was stirred for a further 10 min before copper chloride (1.25 g, 12.66 mmol) was added portionwise over 5 min. The dark effervescing mixture was stirred at −5° C. for 20 min and then the cooling bath was removed and the mixture stirred at ambient temperature for 1 h. The resultant green solution was basified by addition of 5N sodium hydroxide (aq.), diluted with water (100 mL) and extracted with diethyl ether (3×30 mL). The combined extracts were washed with brine (50 mL), dried (MgSO4) and concentrated in vacuo to yield the title compound (218 mg, 97%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.25 g
Type
catalyst
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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